molecular formula C24H30N4 B12730121 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- CAS No. 184691-59-6

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-

Cat. No.: B12730121
CAS No.: 184691-59-6
M. Wt: 374.5 g/mol
InChI Key: WOAVIKWOJCHYEH-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a derivative of the pyridoindole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole derivatives typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a substituted indole with a piperazine derivative, followed by hydrogenation to achieve the tetrahydro form .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors for hydrogenation steps and chromatographic methods for purification. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl chains .

Scientific Research Applications

1H-Pyrido(3,4-b)indole derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole derivatives involves their interaction with molecular targets such as estrogen receptors. These compounds can modulate the activity of these receptors, influencing the transcription of genes involved in cell proliferation and survival. This makes them potential candidates for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its specific structure, which allows it to interact with estrogen receptors effectively. This specificity makes it a valuable compound in the development of targeted cancer therapies .

Properties

CAS No.

184691-59-6

Molecular Formula

C24H30N4

Molecular Weight

374.5 g/mol

IUPAC Name

2-[3-(4-phenylpiperazin-1-yl)propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C24H30N4/c1-2-7-20(8-3-1)28-17-15-26(16-18-28)12-6-13-27-14-11-22-21-9-4-5-10-23(21)25-24(22)19-27/h1-5,7-10,25H,6,11-19H2

InChI Key

WOAVIKWOJCHYEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CCCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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